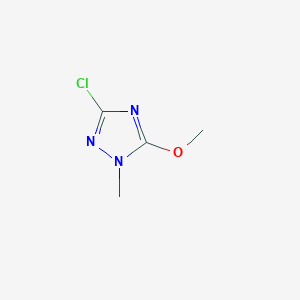
N,N-dimethylpiperidine-4-sulfonamide hydrochloride
Overview
Description
“N,N-Dimethylpiperidine-4-sulfonamide Hydrochloride” is a compound with the CAS number 956034-29-0 . It can serve as a reagent for the preparation of cyclic amines that are known to be pest control agents . In addition, this compound can serve as a reagent for the preparation of thienopyrimidines and furopyrimidines, which are known to be inhibitors of lipid kinase and can potentially be used for treating cancer and other diseases .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H16N2O2S·HCl . The InChI code is InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-3-5-8-6-4-7/h7-8H,3-6H2,1-2H3;1H .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 228.74 . The compound is stored at room temperature .
Scientific Research Applications
Sulfonamides in Therapeutic Agents and Diagnostic Tools
Sulfonamides are a crucial class of compounds in medicinal chemistry due to their presence in many clinically used drugs and their role in novel drug development. These compounds have been investigated for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties. Recent patents and research focus on developing novel sulfonamides to act as selective antiglaucoma drugs by targeting carbonic anhydrase (CA) II, as antitumor agents/diagnostic tools targeting CA IX/XII, and for treating and diagnosing other diseases. This highlights the potential of sulfonamides, including N,N-dimethylpiperidine-4-sulfonamide hydrochloride, in therapeutic and diagnostic applications in the future (Carta, Scozzafava, & Supuran, 2012).
Sulfonamides in Advanced Drug Delivery and Treatment Optimization
Sulfonamides are utilized in optimizing drug delivery and enhancing treatment outcomes for various conditions. For instance, sulfonamide derivatives have shown promising results in photodynamic therapy (PDT) by enhancing protoporphyrin IX accumulation, which is crucial for effective treatment. This application underscores the potential of sulfonamide compounds, including this compound, in improving clinical outcomes in PDT and other therapeutic areas (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Environmental and Ecotoxicological Implications
Sulfonamides have been the subject of environmental studies due to their presence and persistence in the environment. Research has focused on the ecotoxicological implications of sulfonamides, their degradation, and the development of resistance genes in bacteria. Understanding the environmental impact of sulfonamides, including compounds like this compound, is crucial for developing strategies to mitigate their effects on ecosystems and human health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Analytical and Detection Methods
The development and refinement of analytical methods for detecting sulfonamides have been a significant area of research. Capillary electrophoresis and other advanced analytical techniques have been applied to the analysis of sulfonamides in pharmaceuticals, food, and environmental samples. These methods are vital for quality control, ensuring safety, and monitoring the presence of sulfonamides, including this compound, in various matrices (Hoff & Kist, 2009).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific incidents occur .
properties
IUPAC Name |
N,N-dimethylpiperidine-4-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-3-5-8-6-4-7;/h7-8H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCJPEJPLAOFAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
956034-29-0 | |
| Record name | N,N-dimethylpiperidine-4-sulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(4-Methylimidazolidin-2-ylidene)amino]carbonitrile](/img/structure/B1455550.png)
![[2-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]amine](/img/structure/B1455551.png)

![2-[(4-methyl-5-{[(4-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1455555.png)
![4-hydrazino-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1455556.png)





